Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-
Overview
Description
“Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-” is a compound based on the indole structure, where a second benzene ring is fused to a five-membered ring at positions 2-3 of the indole . It is also known as “3-carbazol-9-ylpropylphosphonic acid” and is used in the field of solar cell technology .
Molecular Structure Analysis
The molecular structure of this compound is based on the indole structure, but in which a second benzene ring is fused to a five-membered ring at positions 2-3 of the indole . The molecule possesses a tetrahedral geometry .Physical and Chemical Properties Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .Mechanism of Action
The compound is used as a hole-selective layer in perovskite solar cells . It is capable of hydrogen bonding with interfacial iodine in co-evaporated perovskites if bulk components are present . This interaction substantially shifts organic incorporation rates and initial perovskite crystal growth .
Future Directions
The use of this compound in perovskite solar cells has shown promising results, with efficiencies as high as 19.51% . It has been suggested that further progress in tandem and single-junction devices could be achieved by solving the wettability issue associated with the hole-selective monolayer . Future research could focus on the development of dipolar materials through tailored molecular designs .
Properties
IUPAC Name |
3-carbazol-9-ylpropylphosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO3P/c17-20(18,19)11-5-10-16-14-8-3-1-6-12(14)13-7-2-4-9-15(13)16/h1-4,6-9H,5,10-11H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPSXKFLPUSGSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731199 | |
Record name | [3-(9H-Carbazol-9-yl)propyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915376-57-7 | |
Record name | [3-(9H-Carbazol-9-yl)propyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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